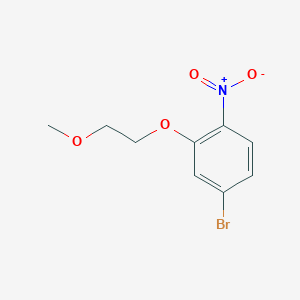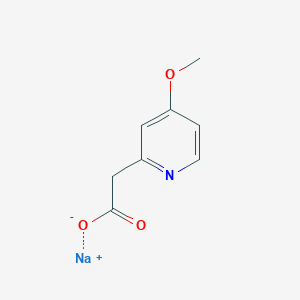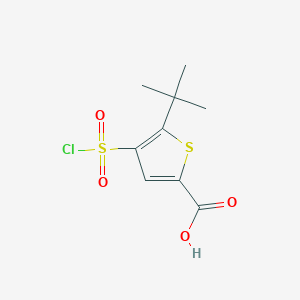
4-Bromo-2-(2-methoxyethoxy)-1-nitro-benzene
Descripción general
Descripción
“4-Bromo-2-(2-methoxyethoxy)-1-nitro-benzene” is a chemical compound with the IUPAC name 4-bromo-1-methoxy-2-(2-methoxyethoxy)benzene . It has a molecular weight of 261.12 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H13BrO3 . The InChI code for this compound is 1S/C10H13BrO3/c1-12-5-6-14-10-7-8(11)3-4-9(10)13-2/h3-4,7H,5-6H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature is between 2-8°C in an inert atmosphere .Aplicaciones Científicas De Investigación
Nucleophilic Aromatic Substitution Reactions
The compound 4-Bromo-2-(2-methoxyethoxy)-1-nitro-benzene may be involved in nucleophilic aromatic substitution reactions. The nitro group's presence suggests a potential for substitution reactions. For instance, Pietra and Vitali (1972) explored the nucleophilic aromatic substitution of the nitro-group in related compounds, indicating a potential for similar reactions with this compound (Pietra & Vitali, 1972).
Synthesis and Utility of Similar Compounds
Similar compounds to this compound, like 2-Fluoro-4-bromobiphenyl, have been synthesized and serve as intermediates in manufacturing materials such as flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. Qiu et al. (2009) highlighted the importance and utility of such compounds in the pharmaceutical industry, which could extend to the synthesis and utility of this compound (Qiu, Gu, Zhang, & Xu, 2009).
Potential Role in Lignin Model Compounds
Compounds similar to this compound have been used in studying the acidolysis of lignin model compounds. Yokoyama (2015) investigated the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, suggesting a potential area of study for this compound in understanding lignin structures and reactions (Yokoyama, 2015).
Anticorrosive Properties
Quinoline derivatives, which are structurally similar to this compound, exhibit anticorrosive properties. Verma, Quraishi, and Ebenso (2020) discussed the effectiveness of quinoline derivatives containing polar substituents like nitro groups, which could suggest potential applications of this compound in anticorrosion processes (Verma, Quraishi, & Ebenso, 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
4-bromo-2-(2-methoxyethoxy)-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4/c1-14-4-5-15-9-6-7(10)2-3-8(9)11(12)13/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYBWMXDBJKHFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Methyl-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride](/img/structure/B1445878.png)





